3-(5-ethyl-1,2,4-oxadiazol-3-yl)quinolin-2(1H)-one
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Overview
Description
3-(5-ethyl-1,2,4-oxadiazol-3-yl)quinolin-2(1H)-one is a heterocyclic compound that features a quinoline core substituted with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)quinolin-2(1H)-one typically involves the formation of the oxadiazole ring followed by its attachment to the quinoline core. One common method involves the cyclization of an appropriate hydrazide with an ester or nitrile under acidic or basic conditions to form the oxadiazole ring. This intermediate is then coupled with a quinoline derivative through various coupling reactions, such as Suzuki or Heck coupling, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cyclization step and large-scale coupling reactions using palladium catalysts. The choice of solvents, reagents, and reaction conditions would be optimized to ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-(5-ethyl-1,2,4-oxadiazol-3-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the quinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the quinoline core or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of new drugs, particularly those targeting cancer, infectious diseases, and neurological disorders.
Material Science: As a building block for the synthesis of novel materials with unique electronic, optical, or mechanical properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)quinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring and quinoline core can engage in hydrogen bonding, π-π stacking, and other interactions that modulate the activity of biological targets. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)quinolin-2(1H)-one
- 3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinolin-2(1H)-one
- 3-(5-ethyl-1,2,4-thiadiazol-3-yl)quinolin-2(1H)-one
Uniqueness
3-(5-ethyl-1,2,4-oxadiazol-3-yl)quinolin-2(1H)-one is unique due to the specific substitution pattern on the oxadiazole ring and the quinoline core. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications. Its specific interactions with biological targets and its reactivity profile can differ significantly from those of similar compounds, highlighting its potential as a versatile and valuable chemical entity.
Properties
IUPAC Name |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-2-11-15-12(16-18-11)9-7-8-5-3-4-6-10(8)14-13(9)17/h3-7H,2H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUWGZWEBXMTJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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